molecular formula C3H7ClN4O B8319288 NSC 265485 CAS No. 62488-58-8

NSC 265485

Cat. No.: B8319288
CAS No.: 62488-58-8
M. Wt: 150.57 g/mol
InChI Key: OIRYUPYRFXVZAJ-UHFFFAOYSA-N
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Description

NSC 265485 is a compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database, which screens synthetic and natural compounds for anticancer activity. The COMPARE algorithm, a computational tool developed by the NCI, identifies compounds with similar biological activity patterns based on Pearson correlation coefficients of their GI50 values . This approach allows researchers to group compounds with shared mechanisms of action or structural motifs, even if their chemical identities differ.

Properties

CAS No.

62488-58-8

Molecular Formula

C3H7ClN4O

Molecular Weight

150.57 g/mol

IUPAC Name

4-amino-2,5-dihydro-1H-1,3,5-triazin-6-one;hydrochloride

InChI

InChI=1S/C3H6N4O.ClH/c4-2-5-1-6-3(8)7-2;/h1H2,(H4,4,5,6,7,8);1H

InChI Key

OIRYUPYRFXVZAJ-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)NC(=N1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: NSC 265485 can be synthesized from 5-azacytidine through a reduction process. The reduction of 5-azacytidine involves the use of specific reagents and conditions to achieve the desired product .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: NSC 265485 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, NSC 265485 is used as a building block for synthesizing other nucleoside analogs. Its stability makes it a valuable compound for various chemical reactions and studies .

Biology: In biological research, this compound is studied for its incorporation into DNA and RNA, which can affect cellular processes and gene expression. It has been shown to cause DNA hypomethylation, which is a crucial mechanism in epigenetic studies .

Medicine: In medicine, this compound is investigated for its potential antileukemic activity. It has shown promise in preclinical studies for treating certain types of leukemia by inhibiting DNA methylation and inducing cytotoxicity in cancer cells .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of NSC 265485 involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferase. This inhibition leads to DNA hypomethylation, which can alter gene expression and induce cytotoxic effects in cancer cells. The compound’s ability to disrupt RNA metabolism and inhibit protein synthesis also contributes to its antineoplastic activity .

Comparison with Similar Compounds

Key Findings :

  • All compounds exhibit strong correlations (r > 0.79) with PCI-2050, suggesting shared mechanisms such as interference with nucleic acid synthesis or protein translation.
  • Deoxybouvardin (NSC 259969) shows the highest similarity (r = 0.841), likely due to its structural resemblance to bouvardin, a known translation inhibitor.
  • Olivomycin (NSC 38270), a DNA-intercalating agent, highlights the diversity of molecular targets within this group, despite functional overlap in transcriptional disruption .

Q & A

Q. What tools facilitate collaborative research on this compound across institutions?

  • Digital Platforms :
  • ELN (Electronic Lab Notebooks) : Use LabArchives or Benchling for real-time data sharing.
  • Version Control : Track protocol changes via GitHub repositories.
  • Cloud-Based Analysis : Process large datasets (e.g., RNA-seq) using AWS or Google Cloud .

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